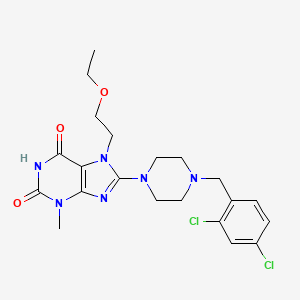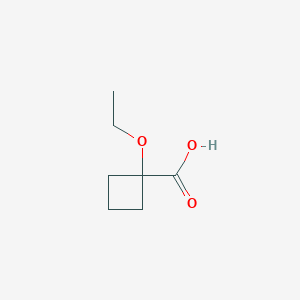
Fmoc-D-Pro(4-N3)-OH (2R,4S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Pro(4-N3)-OH (2R,4S) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. Fmoc-D-Pro(4-N3)-OH (2R,4S) is a modified form of proline that has an azide group attached to its fourth carbon atom. This modification allows for the compound to be used in a variety of applications, including chemical synthesis, biochemical research, and drug discovery.
Aplicaciones Científicas De Investigación
1. Analytical Methodologies
A study by Lopez, Alvarez, Miranda Ordieres, & Blanco (1996) developed a reversed-phase liquid chromatographic method using 9-fluorenylmethylchloroformate (FMOC) for the determination of dimethylamine in groundwater. This method shows the application of FMOC in environmental analysis.
2. Peptide Synthesis
Larsen et al. (1993) explored the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. They found that the deprotection of Fmoc by standard methods could be quantitatively followed, highlighting the role of Fmoc in peptide synthesis. Read more.
3. Hydrogel Formation and Nanotechnology
Roy & Banerjee (2011) demonstrated that N-Terminally Fmoc protected amino acid, Fmoc-Phe-OH, forms a stable hydrogel which can be used to prepare and stabilize fluorescent silver nanoclusters, indicating its application in nanotechnology. Learn more.
4. Functional Materials Fabrication
Tao, Levin, Adler-Abramovich, & Gazit (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, emphasizing their applications in cell cultivation, optical, drug delivery, and therapeutic properties. This underscores the broad applicability of Fmoc-modified compounds in material science. Read the review.
5. Molecular Imprinting Techniques
Scorrano, Mergola, Del Sole, & Vasapollo (2011) conducted a study on Fmoc-3-nitrotyrosine molecularly imprinted polymers, exploring the influence of functional monomers on the efficiency of imprinting, highlighting its application in molecular recognition and sensing. Learn more.
6. Application in Solid Phase Peptide Synthesis
Fields & Noble (2009) discussed the advances in Fmoc solid-phase peptide synthesis, including its applications in the synthesis of biologically active peptides and small proteins, demonstrating its significant role in bioorganic chemistry. Read more.
Propiedades
IUPAC Name |
(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-KPZWWZAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
![2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2931097.png)

![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)



![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)
